Stereochemistry-Dependent BET Bromodomain Inhibition: (R)-Birabresib vs. (S)-Birabresib (OTX015)
The (R)-enantiomer of Birabresib (CAS 1983196-25-3) is confirmed to be inactive against BRD2, BRD3, and BRD4 bromodomains, whereas the (S)-enantiomer (OTX015, CAS 202590-98-5) demonstrates potent pan-BET inhibitory activity with IC50 values of 92-112 nM in cell-free assays [1]. This stereoisomer-specific activity profile has been consistently documented across multiple independent sources, establishing (R)-Birabresib as a validated negative control for BET bromodomain inhibition experiments .
| Evidence Dimension | BRD2/3/4 bromodomain inhibition potency (IC50) |
|---|---|
| Target Compound Data | Inactive (no measurable inhibition) |
| Comparator Or Baseline | (S)-Birabresib (OTX015): IC50 92-112 nM |
| Quantified Difference | >100-fold reduction in potency (inactive vs. nanomolar range) |
| Conditions | Cell-free biochemical binding assays (AlphaScreen, TR-FRET) measuring displacement of acetylated histone peptides |
Why This Matters
For researchers requiring a chemically matched negative control in BET bromodomain inhibition studies, (R)-Birabresib is the only commercially available stereoisomer that shares identical physicochemical properties with the active compound while lacking target engagement, enabling rigorous interpretation of phenotypic and mechanistic data.
- [1] Coudé, M. M., et al. (2015). BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells. Oncotarget, 6(19), 17698-17712. View Source
